5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
CAS No.: 96546-77-9
Cat. No.: VC3851342
Molecular Formula: C15H12BrNO2S
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96546-77-9 |
|---|---|
| Molecular Formula | C15H12BrNO2S |
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | 5-bromo-1-(4-methylphenyl)sulfonylindole |
| Standard InChI | InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 |
| Standard InChI Key | CMQRWXUQAKCCAK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br |
Introduction
Chemical Structure and Basic Properties
Molecular Composition
The compound has the molecular formula C₁₅H₁₂BrNO₂S, with a molecular weight of 350.2 g/mol . Its structure features:
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A 1H-indole core (aromatic bicyclic system with one nitrogen atom).
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A 4-methylphenylsulfonyl group (electron-withdrawing substituent at position 1).
Key identifiers include:
| Property | Value/Description |
|---|---|
| CAS Number | 96546-77-9 |
| PubChem CID | 11954618 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br |
| InChI Key | CMQRWXUQAKCCAK-UHFFFAOYSA-N |
Physical and Spectral Data
While specific melting/boiling points are unavailable, the compound is typically stored as a crystalline solid. Its logP (7.18) and polar surface area (PSA) (63.24 Ų) suggest moderate lipophilicity and potential bioavailability .
Synthesis and Preparation Methods
Key Synthetic Routes
The synthesis often involves multi-step reactions to introduce the sulfonyl and bromine groups. Common approaches include:
Tosylation of 5-Bromoindole
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Starting Material: 5-Bromoindole (C₈H₆BrN).
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Reagents: Tosyl chloride (p-toluenesulfonyl chloride) in anhydrous conditions.
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Conditions: Pyridine or triethylamine to neutralize HCl, followed by purification via column chromatography .
Reaction:
Suzuki-Miyaura Coupling
Used to generate biaryl derivatives from the bromine substituent:
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Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄).
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Boron Reagent: Aryl boronic acids.
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Base: Sodium carbonate or potassium phosphate.
Industrial-Scale Production
Optimized methods include:
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Continuous Flow Reactors: Enhance reaction efficiency and scalability.
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Automated Purification: High-performance liquid chromatography (HPLC) for purity >95%.
Chemical Reactivity and Functionalization
Major Reaction Types
The compound participates in diverse transformations due to its reactive sites:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, or alkoxides (e.g., NaOH) | 5-Substituted indole derivatives |
| Oxidation/Reduction | H₂/O₂, NaBH₄, KMnO₄ | Sulfinyl or sulfonic acid derivatives |
| Cross-Coupling | Pd catalysts, aryl boronic acids | Biaryl or heterocyclic fused systems |
| Electrophilic Substitution | HNO₃, SO₃, halogens | Nitro, sulfonated, or dihalogenated analogs |
Bromine Substitution
The bromine at position 5 is highly reactive, enabling:
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SNAr (Nucleophilic Aromatic Substitution): Replacement with nucleophiles (e.g., NH₃, OMe).
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Ullmann Coupling: Formation of C–N bonds with amines.
Sulfonyl Group Modifications
The sulfonyl moiety can undergo:
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Reduction: To sulfide or thiol groups using LiAlH₄.
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Hydrolysis: Acidic/basic conditions yield sulfonic acids.
Biological and Pharmacological Applications
Medicinal Chemistry Roles
The compound serves as a building block for bioactive molecules:
Anticancer Agents
Indole-sulfonyl hybrids are explored for:
Antiviral and Anti-inflammatory Agents
CNS-Active Compounds
Derivatives with piperazine or triazole groups target serotonin receptors (e.g., 5-HT₆) .
| Hazard Class | GHS Pictogram | Hazard Statement | PPE Recommendations |
|---|---|---|---|
| Acute Toxicity (Oral) | ☠ | H302 (Harmful if swallowed) | Gloves, eye protection, lab coat |
| Skin Corrosion | ⚠ | H315 (Causes skin irritation) | Nitrile gloves, face shield |
| Eye Irritation | ⚠ | H319 (Causes serious eye irritation) | Goggles, rinse thoroughly |
| Respiratory Tract Irritation | ⚠ | H335 (May cause respiratory irritation) | Dust mask, fume hood |
First Aid Measures
| Exposure Route | Response |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if breathing stops. |
| Skin | Wash with soap and water; seek medical attention. |
| Eyes | Rinse for 15+ minutes; remove contact lenses. |
| Ingestion | Do NOT induce vomiting; consult a physician. |
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences |
|---|---|
| 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine core instead of indole |
| 4-Bromo-5-chloro-1-tosylindole | Chlorine substitution at position 5 |
| 7-Sulfonylindole | Sulfonyl group at position 7 |
Biological Activity Trends
Data from indole derivatives :
| Target Pathway | Active Derivatives (Examples) | IC₅₀/Inhibition |
|---|---|---|
| DHFR Inhibition | 4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid | 86.6 μM |
| InhA Inhibition | Indole-thiosemicarbazones | 1.6 μg/mL |
| 5-HT₆ Receptor | 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazinyl)methyl]indole | 2.04 nM |
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